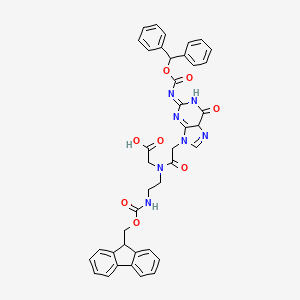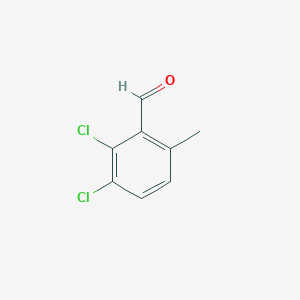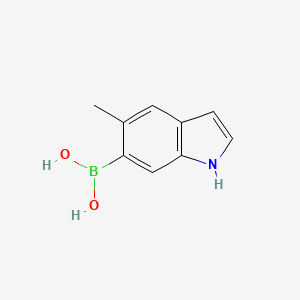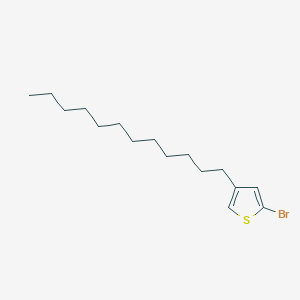
Thiophene, 2-bromo-4-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-bromo-4-dodecyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a dodecyl group at the fourth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-bromo-4-dodecyl- typically involves the bromination of 4-dodecylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often employs continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-bromo-4-dodecyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form thiophene dioxide or reduction to form dihydrothiophene.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Utilize palladium catalysts, phosphine ligands, and bases like potassium carbonate in solvents such as toluene or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Produce biaryl or polyaryl thiophenes, which are valuable in organic electronics.
Oxidation and Reduction: Form thiophene dioxide or dihydrothiophene, respectively.
Scientific Research Applications
Thiophene, 2-bromo-4-dodecyl- has numerous applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials such as corrosion inhibitors and dielectric materials for thin-film transistors.
Mechanism of Action
The mechanism of action of Thiophene, 2-bromo-4-dodecyl- in various applications is largely dependent on its ability to participate in electron transfer processes. In organic electronics, the compound’s conjugated system facilitates charge transport, making it an effective component in semiconducting materials. In pharmaceuticals, its biological activity is often attributed to its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the dodecyl group, making it less hydrophobic and less suitable for applications requiring long alkyl chains.
4-Dodecylthiophene: Lacks the bromine atom, limiting its reactivity in substitution and coupling reactions.
Thiophene, 2-bromo-4-methyl-: Contains a shorter alkyl chain, affecting its solubility and electronic properties compared to Thiophene, 2-bromo-4-dodecyl-.
Uniqueness
Thiophene, 2-bromo-4-dodecyl- is unique due to its combination of a reactive bromine atom and a long hydrophobic dodecyl chain. This dual functionality allows it to participate in a wide range of chemical reactions while also imparting desirable physical properties, such as solubility in nonpolar solvents and compatibility with hydrophobic environments .
Properties
IUPAC Name |
2-bromo-4-dodecylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(17)18-14-15/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORRKMWCRYIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726894 |
Source


|
| Record name | 2-Bromo-4-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189102-86-1 |
Source


|
| Record name | 2-Bromo-4-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
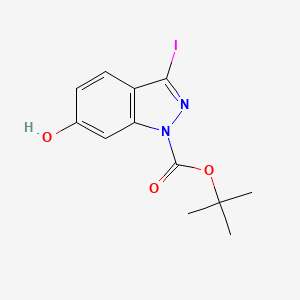

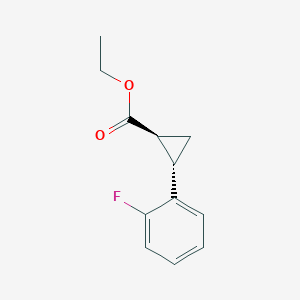

![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
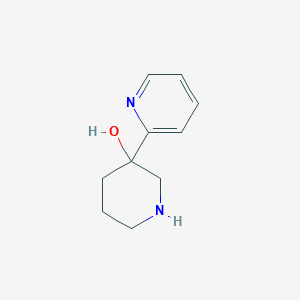
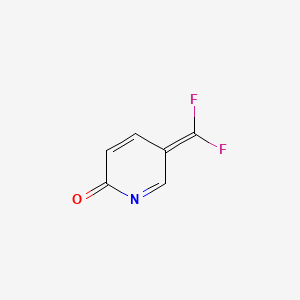

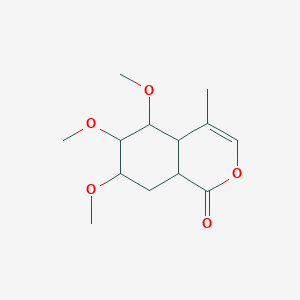
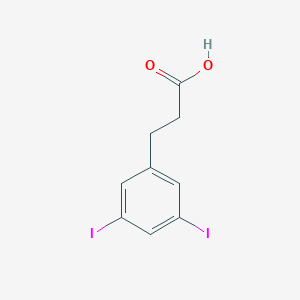
![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
